1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a piperidine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the indole moiety through a series of coupling reactions. The final step often involves the formation of the ethane-1,2-dione linkage under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
- 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-2-yl)ethane-1,2-dione
Uniqueness: 1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is unique due to the specific positioning of the methyl groups on the piperidine and indole rings. This structural arrangement can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-12(2)10-20(9-11)18(22)17(21)16-13(3)19-15-7-5-4-6-14(15)16/h4-7,11-12,19H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRMNUFGCCEFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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